7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups . Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Chemical Reactions Analysis
7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Scientific Research Applications
7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for the treatment of tuberculosis and other infectious diseases.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Agrochemicals: Derivatives of this compound are used in the development of pesticides and herbicides due to their biological activity.
Mechanism of Action
The mechanism of action of 7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to and inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, in medicinal chemistry, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has nematocidal and fungicidal activities.
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer distinct electronic and steric properties that enhance its biological activity and chemical reactivity.
Properties
Molecular Formula |
C8H3ClF4N2 |
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Molecular Weight |
238.57 g/mol |
IUPAC Name |
7-chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H3ClF4N2/c9-4-1-2-15-5(3-4)14-6(7(15)10)8(11,12)13/h1-3H |
InChI Key |
MOSUTOIHXLHRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2F)C(F)(F)F)C=C1Cl |
Origin of Product |
United States |
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